3-(4-Methylpiperazin-1-yl)pyridin-2-amine
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Overview
Description
3-(4-Methylpiperazin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.266. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Ligands
A study on 2-aminopyrimidine-containing histamine H4 receptor (H4R) ligands utilized derivatives of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine. These compounds showed potential as anti-inflammatory agents and exhibited antinociceptive activity in pain models, highlighting their potential in pain management (Altenbach et al., 2008).
Chiral Derivatization Reagent
(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, a derivative of this compound, was developed as a chiral derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS. It showcased the compound's utility in analytical chemistry, particularly in the chiral analysis of metabolites (Jin et al., 2020).
In Situ Template Generation
In the synthesis of open-framework zinc phosphites and phosphates, derivatives of this compound were generated in situ through N-methylation transformations. This approach offers a novel route for the preparation of materials with potential applications in catalysis and separation technologies (Wang et al., 2013).
Tridentate Ligand for {Re(CO)3}+ Core Complexes
Arylpiperazines, including derivatives of this compound, were alkylated to provide tridentate ligands for the fac-{Re(CO)3}+ core. These complexes have been investigated for their potential in radiopharmaceutical applications, showcasing the versatility of this compound in medicinal and coordination chemistry (Wei et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It can be inferred that similar compounds interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions may lead to the inhibition of the target enzyme’s activity, thereby affecting the signal transduction cascades .
Biochemical Pathways
These could include pathways involved in cell growth, differentiation, and apoptosis .
Result of Action
Based on its potential role as a tyrosine kinase inhibitor, it can be inferred that it may lead to the inhibition of protein activation in signal transduction cascades, potentially affecting cellular functions such as growth, differentiation, metabolism, and apoptosis .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMRADAXQDYILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.